molecular formula C13H19NO B5836627 N-isopropyl-4-phenylbutanamide

N-isopropyl-4-phenylbutanamide

Cat. No. B5836627
M. Wt: 205.30 g/mol
InChI Key: DPNMDWHRLSMBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-phenylbutanamide, also known as phenibut, is a nootropic drug that is used for its anxiolytic and cognitive enhancing effects. It was first developed in Russia in the 1960s and has since gained popularity in other countries as well. Phenibut is a GABA analogue and is believed to work by binding to the GABA-B receptor, which results in a decrease in neuronal excitability.

Mechanism of Action

Phenibut is believed to work by binding to the GABA-B receptor, which results in a decrease in neuronal excitability. This leads to a reduction in anxiety and an increase in cognitive function. Phenibut also increases the release of dopamine, which may contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects
Phenibut has been shown to increase the levels of GABA in the brain, which contributes to its anxiolytic effects. It also increases the release of dopamine, which may contribute to its cognitive enhancing effects. Phenibut has been shown to have a long half-life, which means that it remains active in the body for a longer period of time than other anxiolytic drugs.

Advantages and Limitations for Lab Experiments

Phenibut has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it easier to design experiments. It has also been shown to have a wide range of effects, which makes it useful for studying the brain and behavior. However, N-isopropyl-4-phenylbutanamide has several limitations as well. It has a long half-life, which makes it difficult to control the dose and duration of exposure. It also has the potential for abuse, which makes it important to use caution when working with this drug.

Future Directions

There are several future directions for research on N-isopropyl-4-phenylbutanamide. One area of interest is the potential use of N-isopropyl-4-phenylbutanamide as a treatment for PTSD and social anxiety disorder. Another area of interest is the potential use of N-isopropyl-4-phenylbutanamide as a cognitive enhancer for healthy individuals. Additionally, more research is needed to understand the long-term effects of N-isopropyl-4-phenylbutanamide use and to develop safer and more effective treatments for anxiety and cognitive disorders.

Synthesis Methods

Phenibut can be synthesized by reacting 4-chlorobutyric acid with phenethylamine in the presence of an organic base, such as triethylamine. The resulting product is then reacted with isopropylamine to form N-isopropyl-4-phenylbutanamide. This synthesis method has been well-established and is commonly used in the production of N-isopropyl-4-phenylbutanamide for research purposes.

Scientific Research Applications

Phenibut has been extensively studied for its anxiolytic and cognitive enhancing effects. It has been shown to improve cognitive function, memory, and learning in animal models. In humans, N-isopropyl-4-phenylbutanamide has been used to treat anxiety, insomnia, and alcohol withdrawal syndrome. It has also been studied as a potential treatment for post-traumatic stress disorder (PTSD) and social anxiety disorder.

properties

IUPAC Name

4-phenyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(2)14-13(15)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNMDWHRLSMBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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